7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane
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Overview
Description
7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is a versatile chemical compound with the molecular formula C14H16ClF3O and a molecular weight of 292.73122 g/mol. This compound is known for its diverse applications in scientific research, including drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane typically involves the reaction of 3-trifluoromethylbenzene with heptanone derivatives under specific conditions. The reaction is often catalyzed by a chlorinating agent to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production process involves multiple steps, including chlorination, purification, and quality assurance checks to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is involved in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-oxo-1-(3-fluorophenyl)heptane
- 7-Chloro-1-oxo-1-(3-chlorophenyl)heptane
- 7-Chloro-1-oxo-1-(3-bromophenyl)heptane
Uniqueness
7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3O/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)14(16,17)18/h5-7,10H,1-4,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSWGLHMZJDGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642274 |
Source
|
Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-60-3 |
Source
|
Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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